molecular formula C11H8FNO2 B6366316 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111110-27-0

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366316
CAS RN: 1111110-27-0
M. Wt: 205.18 g/mol
InChI Key: OJBMHMAFXKNKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine (5-F2H2H) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. 5-F2H2H is a unique compound that combines fluoro and hydroxyl groups, which makes it a versatile molecule with a wide range of applications.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the fluoro group of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% interacts with proteins and other molecules, resulting in changes in their structure and function. The hydroxyl groups of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% are thought to be involved in hydrogen bonding, which can affect the activity of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been shown to have an inhibitory effect on enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve signals. 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has also been shown to have an inhibitory effect on the activity of certain proteins, such as kinases and phosphatases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% in lab experiments is its versatility. It can be used to study a wide range of biological processes and its effects can be easily observed. Furthermore, 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% is relatively easy to synthesize and can be obtained in high purity. However, it is important to note that 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% is a small molecule, which means that it can be easily metabolized by enzymes, resulting in its rapid degradation.

Future Directions

There are many potential future directions for 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% research. These include the development of new synthesis methods, the study of its effects on a wider range of proteins and enzymes, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% and to develop new methods for its delivery to target sites. Finally, 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% could be used to study the interaction between proteins and other small molecules.

Synthesis Methods

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a number of methods, including the Suzuki coupling reaction and the Stille reaction. In the Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction is used to form the 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% from a boronic acid and an aryl halide. The Stille reaction involves the use of a tin-based reagent to form the 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% from an aryl halide and a Grignard reagent. Both of these methods are efficient and yield high-purity 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95%.

Scientific Research Applications

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of action of drugs, as a probe molecule for studying enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has also been used to study the interaction between proteins and small molecules.

properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-2-3-10(14)9(5-8)7-1-4-11(15)13-6-7/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBMHMAFXKNKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CNC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682675
Record name 5-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one

CAS RN

1111110-27-0
Record name 5-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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